1,5-Dimethyl-4-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde
Overview
Description
Unfortunately, I couldn’t find specific information about “1,5-Dimethyl-4-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde”. It seems to be a specific chemical compound, likely a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring1.
Synthesis Analysis
While I couldn’t find specific synthesis methods for “1,5-Dimethyl-4-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde”, pyrazole derivatives are often synthesized from the condensation of a primary amine with a carbonyl group1. In one study, a series of 1,3,4-thiadiazole derivatives were designed and synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials2.
Molecular Structure Analysis
The molecular structure of “1,5-Dimethyl-4-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde” is not directly available. However, related compounds such as “1,5-dimethyl-4-(1-(4-(2-hydroxybenzylideneamino)phenyl)ethylideneamino)-2-phenyl-1H-pyrazol-3(2H)-one” have been studied1. These compounds are characterized by their nitrogen and oxygen atoms which can form stable complexes1.Chemical Reactions Analysis
Again, specific chemical reactions involving “1,5-Dimethyl-4-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde” are not available. However, pyrazole derivatives are known to undergo various chemical reactions. For example, in one study, a series of 1,3,4-thiadiazole derivatives were prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives2.Physical And Chemical Properties Analysis
The physical and chemical properties of “1,5-Dimethyl-4-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde” are not directly available. However, related compounds such as “1,5-dimethyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole” have a molecular weight of 209.133.Safety And Hazards
Specific safety and hazard information for “1,5-Dimethyl-4-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde” is not available. It’s always important to handle chemical compounds with care and follow safety guidelines.
Future Directions
Unfortunately, I couldn’t find specific future directions for “1,5-Dimethyl-4-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde”. However, there is ongoing research into the properties and potential applications of pyrazole derivatives1.
Please note that this information is based on the available resources and there might be more recent studies or data related to “1,5-Dimethyl-4-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde”.
properties
IUPAC Name |
1,5-dimethyl-4-(trifluoromethyl)pyrazole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c1-4-6(7(8,9)10)5(3-13)11-12(4)2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRDWGJXNZVNDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dimethyl-4-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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